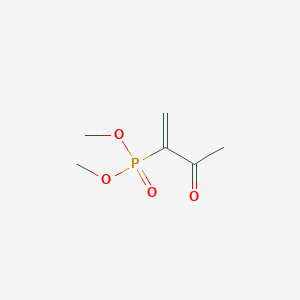![molecular formula C7H4Cl4O2 B14411876 8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro- CAS No. 82521-32-2](/img/structure/B14411876.png)
8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro- is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its rigid and conformationally defined framework, making it an appealing starting material for various synthetic applications. Its structure includes a fused oxabicyclo ring system with multiple chlorine substitutions, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro- typically involves cycloaddition reactions. One common method includes the cycloaddition of suitable oxyallyls and furans . The reaction conditions often require the use of dry lithium perchlorate and dry diethyl ether, with the mixture being stirred efficiently . Another approach involves the use of 1,3-dichloro-3-methylbutan-2-one with lithium perchlorate, diethyl ether, and triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of common reagents and mild conditions can facilitate the construction of the oxabicyclo framework on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions
8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of less oxidized products.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield polyoxygenated fragments, while substitution can result in various functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro- involves its interaction with specific molecular targets and pathways. For instance, its derivatives can act as plant growth regulators by mimicking natural plant hormones . In medicinal chemistry, the compound’s structure allows it to interact with biological targets, potentially influencing thromboxane pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Oxabicyclo[3.2.1]oct-6-en-3-one: A similar compound without the tetrachloro substitution, used in various synthetic applications.
2,6-Dioxabicyclo[3.2.1]octane: Another related compound with a different oxygenation pattern.
2,6-Dioxatricyclo[3.3.1.0]nonane: A compound with a more complex tricyclic structure.
Uniqueness
8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro- is unique due to its multiple chlorine substitutions, which enhance its reactivity and potential for functionalization. This makes it a valuable compound for developing new synthetic methodologies and exploring various chemical transformations .
Eigenschaften
CAS-Nummer |
82521-32-2 |
|---|---|
Molekularformel |
C7H4Cl4O2 |
Molekulargewicht |
261.9 g/mol |
IUPAC-Name |
2,2,4,4-tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C7H4Cl4O2/c8-6(9)3-1-2-4(13-3)7(10,11)5(6)12/h1-4H |
InChI-Schlüssel |
IULGTBBRTYBGNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C(C(=O)C(C1O2)(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


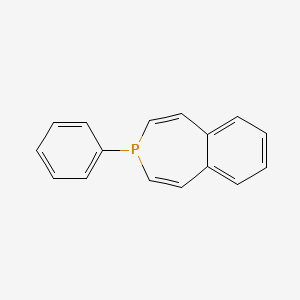
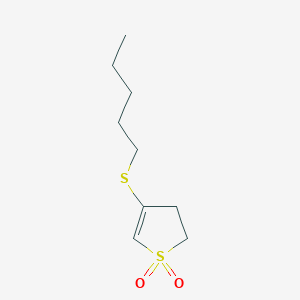
![3-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14411812.png)
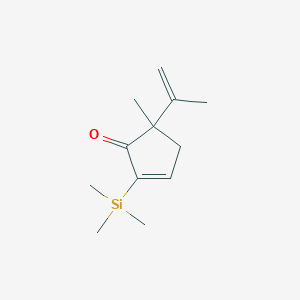
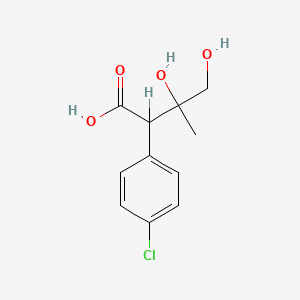

![3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14411840.png)
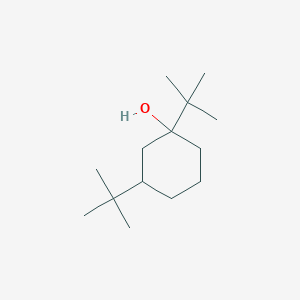
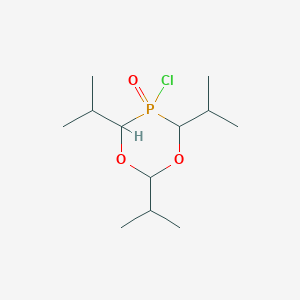
![[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14411855.png)

